![molecular formula C16H18BrN3O B2571404 3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097911-87-8](/img/structure/B2571404.png)
3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
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Overview
Description
Pyrazole is a five-membered heterocyclic compound that contains three carbon atoms and two adjacent nitrogen atoms . It’s a weak base and is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of hydrazines with 1,3-diketones . Another method involves a [3+2] cycloaddition of diazo compounds and alkynyl bromides .
Molecular Structure Analysis
The molecular structure of a pyrazole derivative would depend on its specific substituents. For example, 3-Bromopyrazole has the empirical formula C3H3BrN2 and a molecular weight of 146.97 .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in palladium-catalyzed cross-coupling reactions with aryl triflates .
Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole derivative would depend on its specific structure. For example, 3-Bromopyrazole is a solid with a melting point of 60-65 °C .
Scientific Research Applications
Synthesis of Bipyrazolyl Derivatives
The compound can potentially be used as a precursor in the synthesis of bipyrazolyl derivatives . These derivatives have been found to have various applications in medicinal chemistry.
Biomedical Applications
Compounds with a similar structure, such as 1H-Pyrazolo[3,4-b]pyridines, have been found to have diverse biomedical applications . They have been used in the synthesis of various pharmaceutical and biologically active compounds.
Antibacterial and Antifungal Activities
Related compounds have shown promising antibacterial and antifungal activities . They have been tested against various bacterial strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and fungal strains like Aspergilus flavus and Aspergillus niger .
Antileishmanial and Antimalarial Activities
Some compounds with a similar structure have shown potent in vitro antipromastigote activity, which could be useful in the treatment of leishmaniasis and malaria .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which have a similar structure, have shown anti-inflammatory and analgesic activities . They could potentially be used in the development of new drugs for the treatment of inflammatory diseases and pain management.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-13-4-1-3-12(11-13)16(21)19-14-5-7-15(8-6-14)20-10-2-9-18-20/h1-4,9-11,14-15H,5-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGKODQVPCHDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)Br)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide |
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